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Compound of Interest

Compound Name:
(R)-(+)-1-(4-

Methoxyphenyl)ethylamine

Cat. No.: B152096 Get Quote

An In-depth Technical Guide to (R)-(+)-1-(4-
Methoxyphenyl)ethylamine
This technical guide provides a comprehensive overview of the chemical properties, structure,

synthesis, and analysis of (R)-(+)-1-(4-Methoxyphenyl)ethylamine, a chiral amine of

significant interest to researchers, scientists, and professionals in drug development. This

document details its physicochemical characteristics and provides relevant experimental

methodologies.

Chemical Properties and Structure
(R)-(+)-1-(4-Methoxyphenyl)ethylamine, also known as (R)-(+)-4-Methoxy-α-

methylbenzylamine, is a chiral organic compound. Structurally, it consists of a benzene ring

substituted with a methoxy group at the para position, and an ethylamine group attached to the

ring via a chiral carbon center. The "(R)" designation refers to the stereochemical configuration

at this chiral center, determined by the Cahn-Ingold-Prelog priority rules. The "(+)" indicates

that it is dextrorotatory, meaning it rotates plane-polarized light to the right. This compound is

typically a colorless to light yellow liquid at room temperature.
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The key physicochemical properties of (R)-(+)-1-(4-Methoxyphenyl)ethylamine are

summarized in the table below for easy reference and comparison.

Property Value Reference

Molecular Formula C₉H₁₃NO [1][2]

Molecular Weight 151.21 g/mol [1][2]

Physical State Liquid at 20°C

Boiling Point 65°C at 0.4 mmHg [1]

Density 1.024 g/mL at 20°C [1][3]

Water Solubility 10 g/L [1][3]

Refractive Index n20/D 1.533 [1]

Specific Rotation [α] +32° (neat) [1]

pKa (Predicted) 9.29 ± 0.10 [1]

Flash Point 65°C at 0.38 mmHg [1]

Chemical Structure Visualization
The two-dimensional chemical structure of (R)-(+)-1-(4-Methoxyphenyl)ethylamine highlights

its key functional groups and stereochemistry.

Figure 1: 2D structure of (R)-(+)-1-(4-Methoxyphenyl)ethylamine.

Experimental Protocols
This section details common experimental procedures for the synthesis and analysis of (R)-
(+)-1-(4-Methoxyphenyl)ethylamine.

Synthesis via Reductive Amination
A common and efficient method for preparing chiral amines is through stereoselective reductive

amination. The following protocol is a representative example of a synthetic route.[4]
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Step 1: Imine Formation The synthesis begins with the condensation of 4-

methoxyacetophenone with a chiral amine, such as (R)-α-phenylethylamine, to form a chiral

imine intermediate. This reaction is typically carried out in an organic solvent with a dehydrating

agent to drive the equilibrium towards the product.

Step 2: Diastereoselective Reduction The chiral imine intermediate is then reduced to form a

diastereomeric secondary amine. This reduction is often achieved through catalytic

hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The

temperature is typically maintained between 35-40°C.[4]

Step 3: Chiral Auxiliary Removal The final step involves the removal of the chiral auxiliary (the

α-phenylethyl group) to yield the desired primary amine, (R)-(+)-1-(4-
Methoxyphenyl)ethylamine. This is typically accomplished by hydrogenolysis, again using a

catalyst like Pd/C, which cleaves the benzylic C-N bond of the auxiliary group.

Purification The crude product is often purified by forming a salt, for example, with p-

toluenesulfonic acid, which can be selectively crystallized to isolate the desired diastereomer

with high chiral purity. The purified salt is then treated with a base to liberate the free amine.

The final product's purity and identity are confirmed using analytical techniques.[4]
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Figure 2: General workflow for the synthesis of (R)-(+)-1-(4-Methoxyphenyl)ethylamine.

Analytical Methodology: Gas Chromatography (GC)
Gas chromatography is a standard method for assessing the purity and enantiomeric excess of

(R)-(+)-1-(4-Methoxyphenyl)ethylamine.
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Objective: To determine the chemical purity (as a percentage of total area) and the

enantiomeric purity (ee%) of the sample.

Instrumentation:

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

Chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™ or Gamma

DEX™) is required for separating the enantiomers.

Injector: Split/splitless inlet.

Carrier Gas: Helium or Hydrogen.

Typical GC Conditions:

Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Oven Temperature Program:

Initial temperature: 100°C, hold for 2 minutes.

Ramp: Increase to 200°C at a rate of 5-10°C/minute.

Final hold: Hold at 200°C for 5 minutes. (Note: The temperature program must be

optimized for the specific column and instrument used.)

Injector Temperature: 250°C.

Detector Temperature: 250°C.

Carrier Gas Flow: Constant flow, typically around 1-2 mL/min.

Injection Volume: 1 µL.

Split Ratio: 50:1 or as appropriate for the sample concentration.

Sample Preparation:
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Prepare a stock solution of the amine at approximately 1 mg/mL in a suitable solvent such as

dichloromethane or ethyl acetate.

Perform serial dilutions as necessary to achieve a concentration appropriate for the

detector's linear range.

Data Analysis:

Chemical Purity: Determined by the area percent of the main peak relative to the total area

of all peaks in the chromatogram (run on a non-chiral column if necessary for separating

other impurities). Purity is often reported as >98.0%(GC).

Enantiomeric Purity (ee%): Calculated from the peak areas of the two enantiomers ((R) and

(S)) separated on the chiral column, using the formula: ee% = [ (Area(R) - Area(S)) /

(Area(R) + Area(S)) ] * 100

Applications in Research and Development
(R)-(+)-1-(4-Methoxyphenyl)ethylamine serves as a valuable chiral building block in

asymmetric synthesis. Its primary amine and defined stereocenter make it a useful resolving

agent for chiral acids and a precursor for the synthesis of more complex chiral molecules,

including active pharmaceutical ingredients (APIs). It is used in diastereo- and enantioselective

Michael addition reactions and for the preparation of various heterocyclic compounds like

thiazoles.[3]

Safety and Handling
(R)-(+)-1-(4-Methoxyphenyl)ethylamine is classified as a hazardous substance and requires

careful handling in a laboratory setting.

Hazards: The compound is harmful if swallowed, causes severe skin burns, and serious eye

damage.[2] It may also cause respiratory irritation.

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-

resistant gloves, and eye/face protection (safety goggles and/or face shield).[1]
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Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid

breathing mist, vapors, or spray. Prevent contact with skin, eyes, and clothing.

Storage: Store in a cool, dark, and well-ventilated place. Keep the container tightly closed

and store under an inert gas as the compound can be air sensitive.

For complete safety information, always refer to the latest Safety Data Sheet (SDS) provided

by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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